4-Bromo-6-fluoroindan-1-one

Medicinal Chemistry Cross-Coupling Building Block Design

4-Bromo-6-fluoroindan-1-one (CAS 174603-56-6) is a halogenated 1-indanone derivative featuring bromine at the 4-position and fluorine at the 6-position on the fused bicyclic indanone scaffold (C9H6BrFO, MW 229.05). This substitution pattern renders the compound a versatile, dual-reactive building block for medicinal chemistry, as the two halogens exhibit orthogonal reactivity profiles exploitable in sequential cross-coupling or nucleophilic aromatic substitution reactions.

Molecular Formula C9H6BrFO
Molecular Weight 229.05 g/mol
CAS No. 174603-56-6
Cat. No. B066801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-fluoroindan-1-one
CAS174603-56-6
Molecular FormulaC9H6BrFO
Molecular Weight229.05 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C(=CC(=C2)F)Br
InChIInChI=1S/C9H6BrFO/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4H,1-2H2
InChIKeyKBBCLUTZUIWTON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-fluoroindan-1-one (CAS 174603-56-6) – Core Indanone Building Block Overview for Chemical Sourcing


4-Bromo-6-fluoroindan-1-one (CAS 174603-56-6) is a halogenated 1-indanone derivative featuring bromine at the 4-position and fluorine at the 6-position on the fused bicyclic indanone scaffold (C9H6BrFO, MW 229.05) . This substitution pattern renders the compound a versatile, dual-reactive building block for medicinal chemistry, as the two halogens exhibit orthogonal reactivity profiles exploitable in sequential cross-coupling or nucleophilic aromatic substitution reactions . Its structural motif serves as a key intermediate in patent disclosures for GPR40 receptor agonists targeting metabolic diseases, including type 2 diabetes [1]. The compound is commercially available from multiple suppliers in purities typically ranging from 95% to 98% (NLT) for research and development use .

Why 4-Bromo-6-fluoroindan-1-one Cannot Be Replaced by Unsubstituted or Singly-Halogenated Indanones in Advanced Synthesis


The precise 4-bromo-6-fluoro regiochemistry is not interchangeable with other indanone derivatives. Replacing it with unsubstituted 1-indanone eliminates both halogen handles required for dual functionalization. Using 4-fluoro-1-indanone or 4-bromo-1-indanone retains only one reactive center, blocking access to the asymmetric di-substitution patterns required for specific pharmacophores. Positional isomers like 4-bromo-7-fluoroindan-1-one (CAS 1003048-72-3) or 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (CAS 881189-73-7) exhibit different electronic distributions and steric profiles, leading to altered coupling efficiencies and divergent biological outcomes. The strategic orthogonality of the Br and F substituents—bromine for Pd-catalyzed cross-coupling and fluorine for tuning electronic properties, metabolic stability, and lipophilicity—makes this specific substitution pattern a non-negotiable requirement in the synthetic routes disclosed for GPR40 agonists and other investigational agents .

Quantitative Differentiation Evidence for 4-Bromo-6-fluoroindan-1-one Versus Key Comparators


Dual Halogen Orthogonality: Br vs. F Reactivity Comparison Across Indanone Analogs

4-Bromo-6-fluoroindan-1-one uniquely provides two electronically distinct halogen substituents—a heavy, polarizable bromine (C-Br) suitable for Pd(0)-mediated oxidative addition, and a tightly bound fluorine (C-F) that is largely inert under standard cross-coupling conditions. This orthogonality enables sequential derivatization at the 4-position (Br) while retaining the 6-fluoro substituent for modulation of electronic and pharmacokinetic properties. In contrast, 4-fluoro-1-indanone (CAS 699-99-0) provides only the C-F handle with no leaving group for cross-coupling, and 4-bromo-1-indanone (CAS 15115-60-3) [1] offers only the C-Br handle without the electronic tuning capacity of fluorine. The dual-halogen design is explicitly exploited in the synthesis of indanyloxydihydrobenzofuranylacetic acid GPR40 agonists, where the 4-bromo-6-fluoroindan-1-one core is further elaborated to yield potent receptor modulators [2]. No direct head-to-head kinetic coupling data were identified in the public domain for this specific compound.

Medicinal Chemistry Cross-Coupling Building Block Design

Lipophilicity (LogP) Comparison: 4-Bromo-6-fluoroindan-1-one vs. Non-Halogenated Indanone Scaffold

The measured LogP of 4-bromo-6-fluoroindan-1-one is 2.72 . This reflects the balanced lipophilic contribution from bromine (enhancing logP) and fluorine (moderating it relative to bromine alone). For comparison, unsubstituted 1-indanone (CAS 83-33-0) has a calculated XLogP3 of approximately 1.3 [1], while 4-bromo-1-indanone (CAS 15115-60-3) has an XLogP3 of ~2.4 [2]. The 2.72 value for the target compound occupies a favorable intermediate range for blood-brain barrier penetration (typically optimal at LogP 2-3) while the fluorine contributes to metabolic oxidative stability. The precise 4-bromo-6-fluoro substitution therefore provides a LogP profile that cannot be replicated by single-halogen or non-halogenated indanone variants.

Physicochemical Properties Druglikeness Lipophilicity

Physicochemical Property Profile: Boiling Point and Density vs. Non-Halogenated Indanone

4-Bromo-6-fluoroindan-1-one exhibits a predicted boiling point of 301.1 °C at 760 mmHg and a density of 1.691 g/cm³ . For comparison, unsubstituted 1-indanone has a boiling point of 243–245 °C and density of 1.103 g/cm³ [1]. The substantially higher boiling point (~58 °C increase) and density (~53% increase) arise from the added molecular weight and polarizability contributed by the bromine and fluorine substituents. 4-Bromo-1-indanone, by comparison, has a boiling point of approximately 290 °C and density around 1.5 g/cm³, placing the target compound's values intermediate between mono-bromo and hypothetical di-bromo analogs. These differences have practical implications for distillation-based purification and solvent selection during synthesis workup.

Physicochemical Properties Purification Formulation

Synthetic Accessibility: Documented Intramolecular Friedel-Crafts Acylation Route from 3-(2-Bromo-4-fluorophenyl)propionic Acid

A documented synthesis of 4-bromo-6-fluoroindan-1-one proceeds via intramolecular Friedel-Crafts acylation of 3-(2-bromo-4-fluorophenyl)propionic acid (CAS 174603-55-5) using trifluoromethanesulfonic acid at 60–80 °C, yielding 970 mg of the target indanone from 1.2 g of starting material after dichloromethane extraction . The product was characterized by LC-MS (tR = 0.60 min, ESI+ m/z = 229 [M+H]+). While a direct, side-by-side yield comparison with a different indanone analog under identical conditions is unavailable, this route leverages the same general strategy as the classic Friedel-Crafts cyclization of 3-phenylpropionic acid derivatives to indanones [1]. The availability of the precursor acid, 3-(2-bromo-4-fluorophenyl)propionic acid, from multiple commercial sources further supports the accessibility of this indanone compared to less precedented, multi-step routes to positional isomers like 7-bromo-4-fluoroindan-1-one, which may require regioselective cyclization or halogenation strategies.

Organic Synthesis Process Chemistry Route Scouting

Biological Relevance: GPR40 Agonist Patent as a Privileged Intermediate

The 4-bromo-6-fluoroindan-1-one core appears in multiple patent filings describing indanyloxydihydrobenzofuranylacetic acid derivatives as GPR40 receptor agonists [1][2]. GPR40 agonism is a clinically validated mechanism for glucose-dependent insulin secretion in type 2 diabetes. While specific IC50/EC50 values for the final elaborated drug candidates are disclosed in patents (e.g., EC50 values in the low nanomolar range for optimized analogs), no direct biological activity data for the bare 4-bromo-6-fluoroindan-1-one building block itself have been published in peer-reviewed literature [3]. The compound serves as a privileged intermediate whose specific 4-bromo-6-fluoro substitution pattern is pre-encoded in the patent claims; alternative indanone substitution patterns would yield different final compounds outside the patent scope.

Diabetes GPR40/FFAR1 Metabolic Disease Patent Analysis

Safety Profile: GHS Hazard Classification and Handling Requirements

4-Bromo-6-fluoroindan-1-one carries the GHS07 pictogram with the signal word 'Warning' and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This classification is consistent with the general hazard profile of halogenated indanone derivatives. Unsubstituted 1-indanone, in contrast, is reported with a less severe profile lacking the H335 respiratory irritation hazard [1]. The bromine substituent in the target compound likely contributes to the enhanced irritation potential relative to the non-halogenated parent. Safety data sheets from multiple suppliers consistently assign the same GHS classification , indicating regulatory consensus. No mutagenicity, carcinogenicity, or reproductive toxicity classifications are applied.

Safety GHS Handling Regulatory Compliance

Primary Deployment Scenarios for 4-Bromo-6-fluoroindan-1-one in R&D and Industrial Settings


Scaffold for GPR40/FFAR1 Agonist Lead Optimization Programs (Type 2 Diabetes)

4-Bromo-6-fluoroindan-1-one serves as a key synthetic entry point for elaborating indanyloxydihydrobenzofuranylacetic acid derivatives patented as GPR40 receptor agonists [1]. The 4-bromo substituent provides the necessary leaving group for cross-coupling or SNAr reactions that install the dihydrobenzofuranylacetic acid pharmacophore, while the 6-fluoro substituent remains intact throughout the synthetic sequence, contributing favorable metabolic stability to the final drug candidates. Medicinal chemistry teams pursuing GPR40 agoPAM programs should procure this specific building block rather than positional isomers, as the patent SAR is anchored to the 4,6-substitution pattern [2].

Dual-Halogen Orthogonal Diversification for Parallel Library Synthesis

The orthogonal reactivity of bromine (Pd-catalyzed cross-coupling) and fluorine (electron-withdrawing modulation, metabolic blocking) makes 4-bromo-6-fluoroindan-1-one an ideal core scaffold for generating diverse compound libraries in parallel format . Researchers can perform Suzuki, Buchwald-Hartwig, or other Pd-mediated couplings at the 4-position while retaining the 6-fluorine as an invariant pharmacophoric element. This 'diversify-and-tune' approach is not feasible with mono-halogenated indanone building blocks, which either lack a coupling handle or lack the electronic modulation conferred by fluorine.

Synthetic Intermediate for Radioligand and PET Tracer Development

Fluorinated indanone derivatives are investigated as scaffolds for positron emission tomography (PET) imaging agents targeting monoamine oxidase B (MAO-B) in the brain [3]. While 4-bromo-6-fluoroindan-1-one itself contains the natural-abundance ¹⁹F isotope, its 4-bromo-6-fluoro substitution pattern provides a structural template that can be adapted for ¹⁸F radiolabeling via nucleophilic aromatic substitution at the bromine-bearing position, followed by further elaboration. The compound's favorable lipophilicity (LogP 2.72) is within the range associated with passive blood-brain barrier penetration, a prerequisite for CNS PET tracer development.

Process Chemistry Scale-Up Reference Standard for Indanone-Based Intermediates

The documented Friedel-Crafts acylation synthesis from 3-(2-bromo-4-fluorophenyl)propionic acid provides a well-characterized route for process chemists scaling up indanone intermediates . The product's LC-MS profile (tR = 0.60 min, ESI+ m/z = 229 [M+H]+) and the described workup procedure (ethyl acetate extraction, Na2CO3 wash, brine wash, MgSO4 drying, dichloromethane trituration) serve as a methodological benchmark. Process development teams can use this precedent to benchmark alternative cyclization strategies—such as microwave-assisted or continuous-flow Friedel-Crafts approaches—against a known yield baseline for this specific substitution pattern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-6-fluoroindan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.